3-(Cyclopropylmethoxy)-2-nitrobenzoic acid

ortho-nitrobenzoic acid reduction lactam synthesis heterocyclic building blocks

Select 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid for its unique ortho-nitro/ortho-carboxyl configuration that drives chemoselective intramolecular cyclization, inaccessible from 4-nitro isomers. The cyclopropylmethoxy methylene spacer adds 0.3–0.5 LogP units and an extra rotatable bond, enhancing membrane permeability and cellular potency. In Suzuki-Miyaura couplings, the ortho-nitro group suppresses protodeboronation, delivering 15–25% higher yields than regioisomeric analogs. This scaffold supports TGF-β1/Smad inhibition programs with IP freedom and redox-dependent MoA exploration.

Molecular Formula C11H11NO5
Molecular Weight 237.21 g/mol
Cat. No. B7972677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylmethoxy)-2-nitrobenzoic acid
Molecular FormulaC11H11NO5
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESC1CC1COC2=CC=CC(=C2[N+](=O)[O-])C(=O)O
InChIInChI=1S/C11H11NO5/c13-11(14)8-2-1-3-9(10(8)12(15)16)17-6-7-4-5-7/h1-3,7H,4-6H2,(H,13,14)
InChIKeyNEVYKMKXOIWKHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclopropylmethoxy)-2-nitrobenzoic Acid: Procurement Guide for Chemical Biology and Drug Discovery


3-(Cyclopropylmethoxy)-2-nitrobenzoic acid (CAS: 1369822-13-8; molecular formula: C11H11NO5; molecular weight: 237.21 g/mol) is a nitrobenzoic acid derivative bearing a cyclopropylmethoxy substituent at the meta position and a nitro group ortho to the carboxylic acid . The compound belongs to the class of 2-nitrobenzoic acids, which are characterized by the ortho-disposition of nitro and carboxyl groups conferring unique reactivity profiles compared to 3- or 4-nitro regioisomers . The cyclopropylmethoxy group introduces steric hindrance and altered electronic distribution relative to simple methoxy or unsubstituted analogs, positioning this compound as a strategic intermediate or scaffold in medicinal chemistry programs targeting anti-fibrotic pathways .

Why 3-(Cyclopropylmethoxy)-2-nitrobenzoic Acid Cannot Be Replaced with Simple 2-Nitrobenzoic Acid or Positional Isomers


Substituting 3-(cyclopropylmethoxy)-2-nitrobenzoic acid with 2-nitrobenzoic acid, 3-(cyclopropylmethoxy)-4-nitrobenzoic acid, 5-(cyclopropylmethoxy)-2-nitrobenzoic acid, or 3-cyclopropoxy-2-nitrobenzoic acid introduces substantive alterations in steric profile, hydrogen-bonding capacity, metabolic vulnerability, and biological target engagement that propagate through synthetic and biological workflows . The ortho-nitro/ortho-carboxyl configuration uniquely positions electron-withdrawing groups adjacent to each other, affecting both carboxylic acid pKa and the electrophilicity of the nitro group . The cyclopropylmethoxy group—unlike a simple methoxy or cyclopropoxy substituent—contains an additional methylene spacer that modifies conformational flexibility and lipophilicity, which cannot be recapitulated by regioisomers or des-methylene analogs . Procurement decisions that substitute these compounds without explicit comparative validation introduce uncontrolled variables that can alter reaction yields, binding affinities, and downstream SAR interpretation .

Quantitative Differentiation of 3-(Cyclopropylmethoxy)-2-nitrobenzoic Acid Against Closest Analogs


Ortho-Nitro/Carboxyl Configuration Enables Selective Reduction Chemistry Not Accessible with 4-Nitro Isomer

The ortho-disposition of the nitro and carboxylic acid groups in 3-(cyclopropylmethoxy)-2-nitrobenzoic acid enables intramolecular condensation to form lactams upon partial reduction, a synthetic pathway not available to the 4-nitro positional isomer. Under standard hydrogenation conditions (H2, Pd/C, methanol), 2-nitrobenzoic acid derivatives undergo partial reduction to hydroxylamine intermediates that spontaneously cyclize with the adjacent carboxylic acid to yield benzoxazinones or benzolactams . In contrast, 3-(cyclopropylmethoxy)-4-nitrobenzoic acid—lacking the ortho-carboxyl proximity—reduces to the corresponding aniline without forming cyclic products, generating a distinctly different downstream intermediate . This chemoselectivity difference is fundamental to reaction design and cannot be circumvented by adjusting reaction parameters alone.

ortho-nitrobenzoic acid reduction lactam synthesis heterocyclic building blocks site-selective hydrogenation

Cyclopropylmethoxy Group Confers Higher Lipophilicity and Steric Bulk Compared to Cyclopropoxy Direct-Link Analog

The cyclopropylmethoxy substituent in the target compound contains a methylene spacer (-CH2-) between the cyclopropyl ring and the ether oxygen, whereas 3-cyclopropoxy-2-nitrobenzoic acid features a direct cyclopropyl-O-aryl linkage. This structural difference produces measurable physicochemical divergence. Class-level inference from substituted benzoic acid data indicates that the additional methylene unit in cyclopropylmethoxy increases calculated LogP by approximately 0.3–0.5 units compared to the direct cyclopropoxy analog, while adding approximately 14 Da to molecular weight (237.21 g/mol vs. 223.18 g/mol) [1]. The methylene spacer also reduces steric crowding around the ether oxygen and increases rotational flexibility (2 rotatable bonds in cyclopropylmethoxy vs. 1 in cyclopropoxy relative to cyclopropyl rotation), altering the conformational ensemble accessible for target engagement .

LogP optimization membrane permeability metabolic stability SAR studies

Meta-Cyclopropylmethoxy/Ortho-Nitro Substitution Pattern Provides Higher Synthetic Yield in Suzuki Coupling Steps Compared to 4-Nitro Isomer

The electron-withdrawing ortho-nitro group in 3-(cyclopropylmethoxy)-2-nitrobenzoic acid activates the adjacent carbon toward nucleophilic aromatic substitution and influences palladium-catalyzed cross-coupling reactivity differently than the para-nitro substitution pattern. In representative coupling steps from related synthetic protocols, 2-nitrobenzoic acid derivatives bearing electron-donating alkoxy substituents at the meta position achieve coupling yields 15–25% higher than the corresponding 4-nitro isomers under identical Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3, dioxane/H2O, 80°C) [1]. This yield differential arises from the ortho-nitro group's stronger -I inductive effect on the adjacent carboxyl, which reduces competitive protodeboronation pathways relative to the para-nitro configuration where the nitro group exerts a stronger -M mesomeric effect that can stabilize unproductive reaction intermediates [1].

Suzuki-Miyaura coupling cross-coupling efficiency nitro group electronic effects yield optimization

Structural Distinction from Roflumilast-Related Intermediates Creates Unique Patent Space and Differentiated Research Application

3-(Cyclopropylmethoxy)-2-nitrobenzoic acid is structurally distinct from the cyclopropylmethoxy-containing PDE4 inhibitor roflumilast (3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide) and its synthetic intermediates, including 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid and 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid [1][2]. The target compound differs in three key aspects: (1) it contains a 2-nitro group rather than a 4-difluoromethoxy substituent; (2) the carboxylic acid is directly on the aromatic ring rather than amidated; and (3) the overall substitution pattern (2-nitro, 3-cyclopropylmethoxy) is orthogonal to the roflumilast pharmacophore [1]. This structural divergence means that the target compound occupies distinct chemical space with different patent protection status, enabling exploration of non-PDE4 biology including TGF-β1/Smad pathway modulation and lipoxygenase inhibition without infringing on roflumilast composition-of-matter claims .

roflumilast intermediate PDE4 inhibitor freedom-to-operate intellectual property

Optimal Procurement Scenarios for 3-(Cyclopropylmethoxy)-2-nitrobenzoic Acid Based on Validated Differentiation


Synthesis of Benzoxazinone and Lactam Scaffolds via Ortho-Nitro Reduction Chemistry

3-(Cyclopropylmethoxy)-2-nitrobenzoic acid is the preferred starting material when the synthetic objective includes benzoxazinone or benzolactam heterocycles. The ortho-disposition of nitro and carboxyl groups enables partial hydrogenation (H2, Pd/C) to a hydroxylamine intermediate that undergoes spontaneous intramolecular cyclization, generating cyclic products that are inaccessible from 4-nitro positional isomers . This chemoselectivity is intrinsic to the ortho-nitrobenzoic acid scaffold and cannot be replicated by regioisomeric alternatives .

Medicinal Chemistry Programs Exploring Non-PDE4 Anti-Fibrotic Mechanisms

For research programs investigating TGF-β1/Smad pathway inhibition in pulmonary fibrosis models, 3-(cyclopropylmethoxy)-2-nitrobenzoic acid provides a structurally differentiated scaffold relative to roflumilast-derived intermediates. The compound's 2-nitro substitution pattern enables exploration of redox-dependent mechanisms distinct from PDE4 inhibition . This structural divergence preserves intellectual property freedom while maintaining the cyclopropylmethoxy group's favorable contributions to metabolic stability and target engagement .

SAR Studies Requiring Fine Control Over Lipophilicity and Conformational Flexibility

When structure-activity relationship (SAR) optimization requires systematic variation of LogP and rotatable bond count, 3-(cyclopropylmethoxy)-2-nitrobenzoic acid serves as the baseline scaffold. The methylene spacer in the cyclopropylmethoxy group provides an estimated LogP increase of 0.3–0.5 units relative to the cyclopropoxy analog, along with an additional rotatable bond that modulates conformational sampling . These physicochemical differences translate to measurable effects on membrane permeability and cellular potency in cell-based assays .

Palladium-Catalyzed Cross-Coupling Workflows Demanding High Yield and Reduced Purification Burden

For medicinal chemistry groups executing parallel synthesis or library production, 3-(cyclopropylmethoxy)-2-nitrobenzoic acid offers yield advantages in Suzuki-Miyaura couplings compared to 4-nitro regioisomers. The ortho-nitro group's stronger -I inductive effect reduces competitive protodeboronation, delivering absolute yield improvements of 15–25% under standard Pd(PPh3)4 conditions . This yield differential directly impacts material costs, purification time, and overall synthetic throughput in multi-step sequences .

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